Cas no 104997-49-1 (Ethyl 2-bromoquinoline-4-carboxylate)

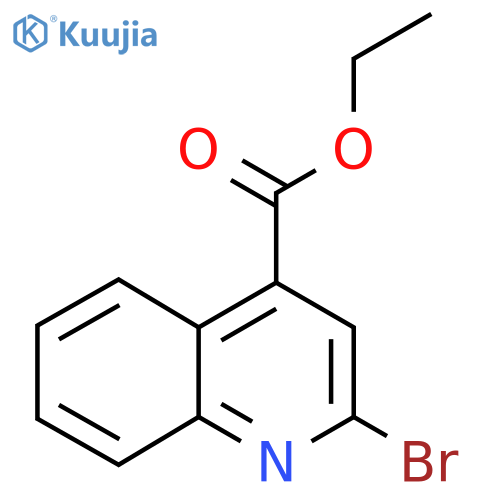

104997-49-1 structure

商品名:Ethyl 2-bromoquinoline-4-carboxylate

CAS番号:104997-49-1

MF:C12H10BrNO2

メガワット:280.117302417755

MDL:MFCD03553688

CID:4822219

PubChem ID:24754719

Ethyl 2-bromoquinoline-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-bromoquinoline-4-carboxylate

-

- MDL: MFCD03553688

- インチ: 1S/C12H10BrNO2/c1-2-16-12(15)9-7-11(13)14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3

- InChIKey: IQJKYCHWBUYDMK-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C(=O)OCC)=C2C=CC=CC2=N1

計算された属性

- せいみつぶんしりょう: 278.98949g/mol

- どういたいしつりょう: 278.98949g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 259

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 39.2

Ethyl 2-bromoquinoline-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM260920-1g |

Ethyl 2-bromoquinoline-4-carboxylate |

104997-49-1 | 97% | 1g |

$175 | 2022-06-14 | |

| Enamine | EN300-339727-10g |

ethyl 2-bromoquinoline-4-carboxylate |

104997-49-1 | 10g |

$3131.0 | 2023-09-03 | ||

| Enamine | EN300-339727-5.0g |

ethyl 2-bromoquinoline-4-carboxylate |

104997-49-1 | 95.0% | 5.0g |

$2110.0 | 2025-03-18 | |

| Alichem | A189007857-10g |

Ethyl 2-bromoquinoline-4-carboxylate |

104997-49-1 | 97% | 10g |

$1055.25 | 2023-09-04 | |

| Alichem | A189007857-25g |

Ethyl 2-bromoquinoline-4-carboxylate |

104997-49-1 | 97% | 25g |

$2082.36 | 2023-09-04 | |

| Enamine | EN300-339727-0.1g |

ethyl 2-bromoquinoline-4-carboxylate |

104997-49-1 | 95.0% | 0.1g |

$640.0 | 2025-03-18 | |

| Enamine | EN300-339727-1.0g |

ethyl 2-bromoquinoline-4-carboxylate |

104997-49-1 | 95.0% | 1.0g |

$728.0 | 2025-03-18 | |

| Enamine | EN300-339727-1g |

ethyl 2-bromoquinoline-4-carboxylate |

104997-49-1 | 1g |

$728.0 | 2023-09-03 | ||

| Enamine | EN300-339727-5g |

ethyl 2-bromoquinoline-4-carboxylate |

104997-49-1 | 5g |

$2110.0 | 2023-09-03 | ||

| Enamine | EN300-339727-0.25g |

ethyl 2-bromoquinoline-4-carboxylate |

104997-49-1 | 95.0% | 0.25g |

$670.0 | 2025-03-18 |

Ethyl 2-bromoquinoline-4-carboxylate 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

104997-49-1 (Ethyl 2-bromoquinoline-4-carboxylate) 関連製品

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量